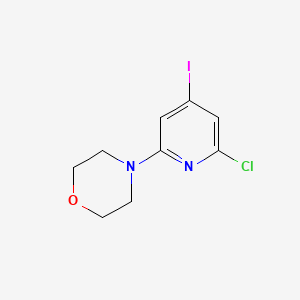
4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Vue d'ensemble
Description
“4-(6-Chloro-4-iodopyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 1276110-16-7 . It has a molecular weight of 324.55 and its IUPAC name is 4-(6-chloro-4-iodopyridin-2-yl)morpholine . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “4-(6-Chloro-4-iodopyridin-2-yl)morpholine” is 1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(6-Chloro-4-iodopyridin-2-yl)morpholine” is a powder that is stored at 4 degrees Celsius . Its molecular formula is C9H10ClIN2O and it has a molecular weight of 324.54 g/mol .Applications De Recherche Scientifique
Water Oxidation Catalysis
Research on mononuclear Ru(II) complexes, closely related to the structural motif of the compound , has shown significant potential in catalyzing water oxidation. These studies focus on understanding the catalysts' behavior and enhancing their efficiency, which is crucial for energy conversion and storage technologies (Kaveevivitchai et al., 2012).
Complexation with Palladium(II) and Mercury(II)
Research on morpholine derivatives, such as the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride with palladium(II) and mercury(II), highlights the compound's versatility. These studies contribute to the field of organometallic chemistry, providing insights into the design and application of new ligands in metal coordination complexes (Singh et al., 2000).
Synthesis of Bioactive Molecules
Morpholine derivatives are prominently featured in the synthesis of bioactive molecules, such as in the iodine-induced regioselective formation of C-C and C-N bonds in N-protected indole derivatives. These methodologies facilitate the development of novel pharmaceuticals and bioactive compounds with potential applications in drug discovery (Li et al., 2011).
Drug Discovery and Medicinal Chemistry
Morpholine and its derivatives play a significant role in medicinal chemistry. Their incorporation into drug molecules has been linked to enhanced pharmacokinetic properties and biological activity. Research in this area focuses on the development of morpholine-containing compounds for various therapeutic applications, highlighting the structural versatility and importance of morpholine in drug design (Kourounakis et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-(6-chloro-4-iodopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIMXCVHFVNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729265 | |
| Record name | 4-(6-Chloro-4-iodopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-4-iodopyridin-2-yl)morpholine | |
CAS RN |
1276110-16-7 | |
| Record name | 4-(6-Chloro-4-iodopyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

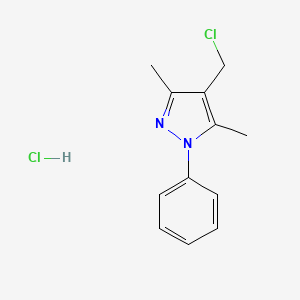
amine](/img/structure/B1525946.png)
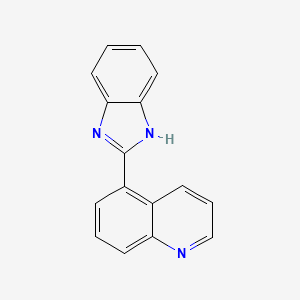
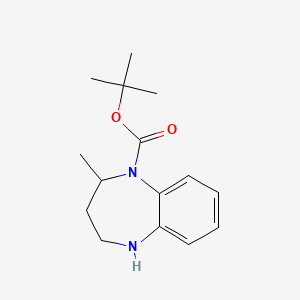
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)
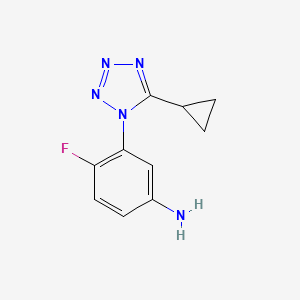
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)
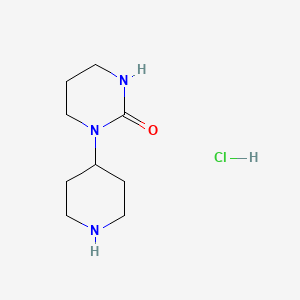
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)
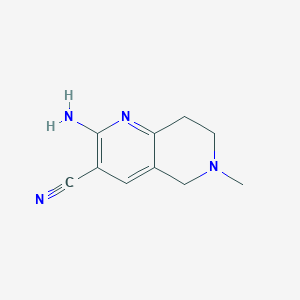
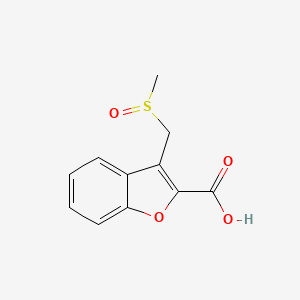
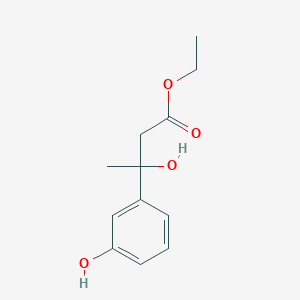
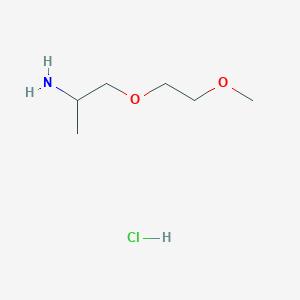
![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)